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Introduction
OL-135 is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary

enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2][3] By

inhibiting FAAH, OL-135 elevates the endogenous levels of AEA in the central nervous system,

thereby enhancing endocannabinoid signaling.[4] This mechanism of action has positioned OL-
135 as a compound of significant interest for the therapeutic intervention in a variety of

neurological and psychiatric disorders. This technical guide provides an in-depth overview of

the preclinical data, experimental protocols, and underlying signaling pathways related to the

use of OL-135 in neurological disorder models.

Mechanism of Action
OL-135 functions by reversibly binding to the active site of the FAAH enzyme. This inhibition

leads to a significant increase in the concentration of anandamide in the brain and spinal cord.

[4] Elevated anandamide levels, in turn, lead to increased activation of cannabinoid receptors,

primarily CB1 and CB2, which are pivotal in modulating neurotransmission, neuroinflammation,

and pain perception. The therapeutic potential of FAAH inhibitors like OL-135 lies in their ability

to amplify the endogenous cannabinoid system's activity in a targeted and activity-dependent

manner, potentially offering a more nuanced therapeutic effect with a lower side-effect profile

compared to direct cannabinoid receptor agonists.[5]
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Caption: Mechanism of OL-135 action on FAAH and anandamide signaling.

Preclinical Data in Neurological Disorder Models
While the therapeutic potential of FAAH inhibition is being explored in a wide range of

neurodegenerative diseases, preclinical studies directly investigating OL-135 are most

prominent in the areas of neuropathic pain and anxiety models.[1][2][3]

Neuropathic and Inflammatory Pain Models
OL-135 has demonstrated significant analgesic effects in rodent models of neuropathic and

inflammatory pain.[3] Administration of OL-135 has been shown to reverse mechanical

allodynia in the spinal nerve ligation (SNL) and mild thermal injury (MTI) models in rats.[3]
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Model Species
Compoun
d

Dose Route
Key
Findings

Referenc
e

Spinal

Nerve

Ligation

(SNL)

Rat OL-135 20 mg/kg i.p.

Significant

reversal of

mechanical

allodynia.

[4]

Mild

Thermal

Injury (MTI)

Rat OL-135 20 mg/kg i.p.

Significant

reduction

in

allodynia,

comparabl

e to

morphine.

[4]

Chronic

Constrictio

n Injury

(CCI)

Mouse OL-135 10 mg/kg i.p.

Attenuated

mechanical

and cold

allodynia.

[6]

Tissue Treatment
Anandamide
Level (pmol/g)

Fold Increase Reference

Brain Vehicle ~1.5 - [4]

Brain
OL-135 (20

mg/kg)
~2.5 ~1.7x [4]

Spinal Cord Vehicle ~2.0 - [4]

Spinal Cord
OL-135 (20

mg/kg)
~3.5 ~1.75x [4]

Anxiety and Fear Conditioning Models
OL-135 has also been investigated in models of anxiety, specifically in fear conditioning

paradigms. These studies suggest a role for the endocannabinoid system in the modulation of

fear memory.
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the
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but not

auditory,

fear

conditionin

g.

[7]

Potential Applications in Neurodegenerative
Diseases
While direct experimental evidence for OL-135 in Alzheimer's, Parkinson's, and multiple

sclerosis models is limited, the known role of FAAH and the endocannabinoid system in the

pathophysiology of these diseases suggests a strong therapeutic potential.[7][8][9][10]

Alzheimer's Disease (AD)
Studies have shown that FAAH inhibition can exert beneficial effects in mouse models of AD by

reducing neuroinflammation, suppressing β-amyloid production, and improving cognitive

deficits.[10] Although these studies primarily utilized other FAAH inhibitors like URB597, the

shared mechanism of action suggests that OL-135 could have similar neuroprotective effects.

[9]

Parkinson's Disease (PD)
The endocannabinoid system is dysregulated in Parkinson's disease, and targeting this system

is considered a promising therapeutic strategy. FAAH inhibition could potentially offer

neuroprotection and symptomatic relief by modulating dopamine signaling and reducing

neuroinflammation in brain regions affected by PD. Further preclinical studies are warranted to
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explore the efficacy of OL-135 in established PD models, such as the 6-OHDA or MPTP

models.

Multiple Sclerosis (MS)
In models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE),

modulation of the endocannabinoid system has been shown to reduce neuroinflammation and

ameliorate disease severity. The anti-inflammatory properties of elevated anandamide levels

through FAAH inhibition suggest that OL-135 could be a valuable therapeutic agent for MS.

Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This protocol is adapted from established methods for inducing neuropathic pain.

Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used.

Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).

Surgical Procedure:

Make a small incision to expose the L5 and L6 spinal nerves.

Carefully isolate the L5 spinal nerve.

Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

Post-operative Care: Administer analgesics and monitor the animal for recovery.

Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at

various time points post-surgery.

Drug Administration: Administer OL-135 (e.g., 20 mg/kg, i.p.) and assess its effect on

allodynia.

Experimental Workflow for the SNL Model
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Caption: Workflow for assessing OL-135 efficacy in the SNL model.
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Fear Conditioning Protocol in Rats
This protocol is based on classical fear conditioning paradigms.

Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a

speaker to deliver an auditory cue.

Habituation: Place the rat in the conditioning chamber for a period of time (e.g., 5-10

minutes) on the day before conditioning.

Conditioning:

Place the rat in the chamber.

Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz, 30

seconds).

At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US), for

instance, 0.5 mA for 2 seconds.

Repeat CS-US pairings for a set number of trials (e.g., 3-5 trials) with an inter-trial interval.

Contextual Fear Testing: 24 hours after conditioning, place the rat back in the same chamber

and measure freezing behavior in the absence of the CS and US.

Cued Fear Testing: 48 hours after conditioning, place the rat in a novel context and present

the CS without the US. Measure freezing behavior during the CS presentation.

Drug Administration: Administer OL-135 (e.g., 5.6 or 10.0 mg/kg, i.p.) at a specified time

before or after the conditioning session to assess its effect on acquisition or consolidation of

fear memory.

Quantification of Anandamide in Brain Tissue
This protocol outlines a general method for measuring anandamide levels using HPLC-MS/MS.

Tissue Collection: Euthanize the animal and rapidly dissect the brain region of interest (e.g.,

hippocampus, spinal cord). Immediately freeze the tissue in liquid nitrogen.
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Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., acetonitrile)

containing an internal standard (e.g., d8-AEA).

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer

method.

Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.

HPLC-MS/MS Analysis:

Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.

Use a C18 column for chromatographic separation.

Employ electrospray ionization (ESI) in positive ion mode.

Monitor the specific mass transitions for anandamide and the internal standard.

Quantification: Calculate the concentration of anandamide based on the peak area ratio of

the analyte to the internal standard and a standard curve.

Conclusion
OL-135 is a valuable research tool for investigating the role of the endocannabinoid system in

neurological disorders. Its efficacy in preclinical models of neuropathic pain and anxiety is well-

documented. While direct evidence in major neurodegenerative diseases like Alzheimer's,

Parkinson's, and multiple sclerosis is still emerging, the established role of FAAH in the

pathophysiology of these conditions provides a strong rationale for further investigation of OL-
135 as a potential therapeutic agent. The detailed protocols provided in this guide are intended

to facilitate the design and execution of future preclinical studies to fully elucidate the

therapeutic potential of OL-135.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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